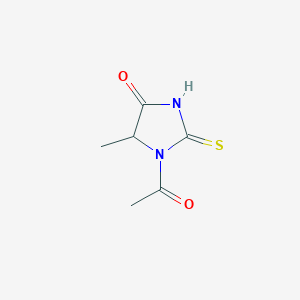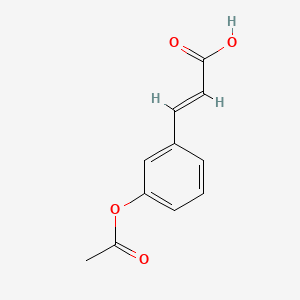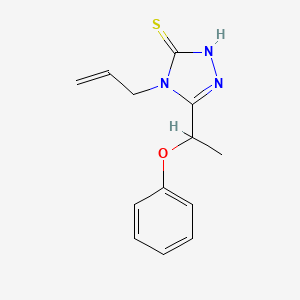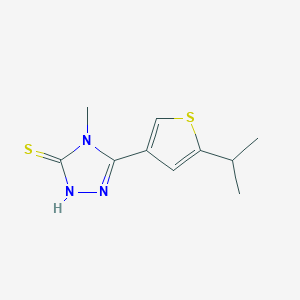
6-Bromo-4-méthylquinoléin-2-ol
Vue d'ensemble
Description
6-Bromo-4-methylquinolin-2-ol is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-4-methylquinolin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-methylquinolin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : Inhibition enzymatique
Le 6-Bromo-4-méthylquinoléin-2-ol est également étudié pour son rôle d'inhibiteur enzymatique. Il a été constaté qu'il inhibait le CYP1A2, une enzyme impliquée dans le métabolisme des médicaments, ce qui pourrait avoir des implications pour améliorer l'efficacité et la sécurité des médicaments en modulant leur métabolisme .
Recherche thérapeutique : Propriétés antimicrobiennes
Les dérivés de la quinoléine, y compris le this compound, sont connus pour leurs propriétés antimicrobiennes. Ils sont étudiés pour leur efficacité contre diverses espèces microbiennes Gram-positives et Gram-négatives, ce qui est crucial pour le développement de nouveaux antibiotiques .
Protéomique : Études d'interaction protéique
Ce composé est utilisé en recherche protéomique pour étudier les interactions protéiques. Comprendre comment les protéines interagissent avec de petites molécules comme le this compound peut conduire à des informations sur la fonction des protéines et au développement de nouvelles stratégies thérapeutiques .
Synthèse chimique : Blocs de construction hétérocycliques
Le this compound sert de bloc de construction dans la synthèse de composés hétérocycliques plus complexes. Son rôle en chimie synthétique est essentiel pour construire des architectures moléculaires diverses pour diverses applications .
Chimie analytique : Chromatographie et spectroscopie
En chimie analytique, le this compound est utilisé dans les méthodes de chromatographie et de spectroscopie pour la séparation, l'identification et la quantification des composés. Ses propriétés chimiques uniques facilitent l'analyse de mélanges complexes, ce qui est essentiel pour le contrôle de la qualité et la recherche .
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mécanisme D'action
Mode of Action
As a quinoline derivative, it possesses an electron-donating group (bromoaniline) and an electron-withdrawing group . These groups could potentially interact with its targets, leading to changes in their function. The exact nature of these interactions and the resulting changes are subjects for further investigation.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be 2.84 .
Action Environment
The compound should be stored in a dry room at normal temperature .
Analyse Biochimique
Biochemical Properties
6-Bromo-4-methylquinolin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the growth of certain bacterial strains by interfering with their metabolic processes. The compound’s interaction with enzymes such as DNA gyrase and topoisomerase IV disrupts bacterial DNA replication and transcription, leading to cell death. Additionally, 6-Bromo-4-methylquinolin-2-ol has been found to bind to viral proteins, inhibiting their replication and reducing viral load.
Cellular Effects
The effects of 6-Bromo-4-methylquinolin-2-ol on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes. This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell proliferation. Furthermore, 6-Bromo-4-methylquinolin-2-ol influences cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and energy depletion.
Molecular Mechanism
At the molecular level, 6-Bromo-4-methylquinolin-2-ol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound inhibits enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, 6-Bromo-4-methylquinolin-2-ol can modulate gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in chromatin structure and gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-4-methylquinolin-2-ol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-Bromo-4-methylquinolin-2-ol remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 6-Bromo-4-methylquinolin-2-ol vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inhibiting bacterial infections . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
6-Bromo-4-methylquinolin-2-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and detoxification . The compound’s metabolism leads to the formation of several metabolites, which may have distinct biological activities . Additionally, 6-Bromo-4-methylquinolin-2-ol affects metabolic flux by inhibiting key metabolic enzymes, resulting in altered metabolite levels and disrupted cellular homeostasis .
Transport and Distribution
Within cells and tissues, 6-Bromo-4-methylquinolin-2-ol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments are influenced by its chemical properties and interactions with cellular components . These factors determine its bioavailability and efficacy in different tissues .
Subcellular Localization
The subcellular localization of 6-Bromo-4-methylquinolin-2-ol plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it affects cellular metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential .
Propriétés
IUPAC Name |
6-bromo-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQMJGOVUYZKIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30422519 | |
| Record name | 6-Bromo-4-methylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89446-19-5 | |
| Record name | 6-Bromo-4-methylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)






